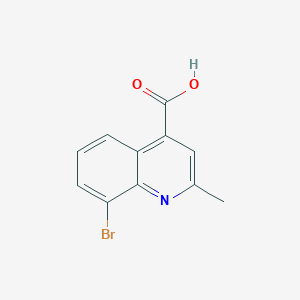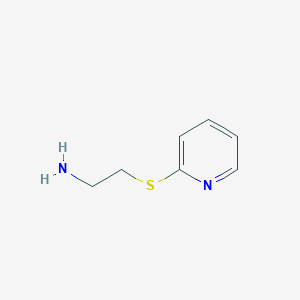
2-(Pyridin-2-ylthio)ethanamine
Descripción general
Descripción
2-(Pyridin-2-ylthio)ethanamine is a compound that is closely related to various pyridine derivatives which have been extensively studied due to their interesting chemical properties and potential applications. The compound itself is not directly mentioned in the provided papers, but its structural analogs have been synthesized and characterized, providing insights into its possible behavior and applications. For instance, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids, indicating the reactivity of the pyridin-2-yl moiety in various chemical contexts .
Synthesis Analysis
The synthesis of related compounds involves the reaction of pyridine derivatives with other chemical entities to form new structures. For example, the monomer 2-(pyridin-2-yl)ethyl methacrylate was synthesized and polymerized, suggesting that similar methods could be applied to synthesize 2-(Pyridin-2-ylthio)ethanamine by introducing the thio and amine functionalities . Additionally, the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under specific conditions resulted in a tetradentate ligand, which could hint at the synthesis route for the target compound .
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been determined using various spectroscopic and X-ray diffraction methods. For instance, the crystal structure of a related compound, 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone, was elucidated, which provides a basis for understanding the structural aspects of 2-(Pyridin-2-ylthio)ethanamine . The molecular structure is crucial for predicting the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives can be inferred from the studies on similar compounds. For example, the 2-(pyridin-2-yl)ethyl protecting group can be hydrolyzed under alkaline conditions, suggesting that 2-(Pyridin-2-ylthio)ethanamine might also undergo specific reactions under certain conditions . The complexation reactions with metals, as seen with copper(II) and cadmium(II) ions, indicate that the target compound may also form stable complexes with metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are characterized by their spectroscopic data and crystal structures. The IR, NMR, and UV-Visible spectra provide information about the functional groups and electronic structure of the molecules . The crystal structures reveal the molecular conformation and intermolecular interactions, which are essential for understanding the compound's stability and reactivity . These analyses are critical for predicting the behavior of 2-(Pyridin-2-ylthio)ethanamine in various environments and its potential applications in chemical synthesis and material science.
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
Scientific Field: Medicinal Chemistry
Summary of the Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Methods of Application: The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
Results or Outcomes
Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Synthesis of N-hetaryl Carbamates
Scientific Field: Organic Chemistry
Methods of Application: The synthesis is environmentally friendly and suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
Results or Outcomes: The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo[h]quinolin-2-yl carbamate has also been successfully synthesized .
Synthesis of N-(pyridine-2-yl)amides
Scientific Field: Organic Chemistry
Methods of Application: The method involves the use of α-bromoketones and 2-aminopyridine under specific reaction conditions .
Results or Outcomes: The study resulted in the successful synthesis of N-(pyridine-2-yl)amides .
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
Scientific Field: Medicinal Chemistry
Summary of the Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Methods of Application: The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
Results or Outcomes: Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates
Scientific Field: Organic Chemistry
Methods of Application: The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
Results or Outcomes: The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo[h]quinolin-2-yl carbamate has also been successfully synthesized .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyridin-2-ylsulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWULHZPKLFOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-ylthio)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



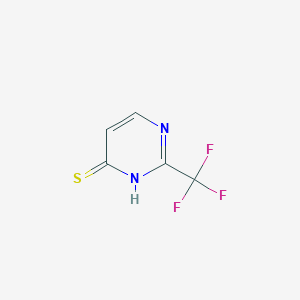



![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)

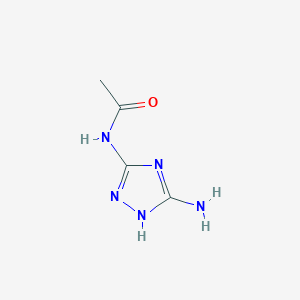
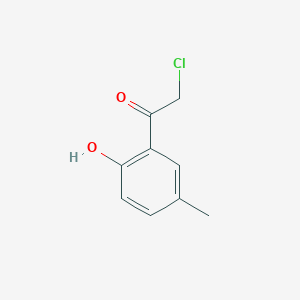


![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

